Fmoc-3,4-dichloro-L-phenylalanine
Description
Contextualization within Non-Natural Amino Acid Chemistry
The world of biochemistry is dominated by 20 naturally occurring amino acids, which are the fundamental components of proteins. However, the field of non-natural amino acids, also known as unnatural amino acids, has opened up new avenues for scientific exploration. sigmaaldrich.comcpcscientific.com These are amino acids that have been chemically synthesized or occur naturally but are not incorporated into proteins. cpcscientific.com
The introduction of non-natural amino acids into peptide chains can lead to several advantages. jpt.com These include increased stability, enhanced biological activity, and improved resistance to degradation by enzymes in the body. cpcscientific.comjpt.com Fmoc-3,4-dichloro-L-phenylalanine falls into this category of non-natural amino acids, offering a way to modify and improve the properties of peptides. alfa-chemistry.com The use of such modified amino acids is a powerful strategy in the development of new drugs and therapeutic agents. sigmaaldrich.comcpcscientific.com
Historical Trajectories and Current Significance in Peptide Science
The development of peptide science has been marked by significant advancements, particularly in the methods used to synthesize peptides. The introduction of solid-phase peptide synthesis (SPPS) in 1963 revolutionized the field, making it possible to create long peptide chains with greater ease and efficiency. masterorganicchemistry.com This technique involves attaching an amino acid to a solid support and then adding subsequent amino acids one by one. youtube.com
The use of protecting groups, such as the Fmoc group, is essential in SPPS to ensure that the amino acids link together in the correct sequence. msu.edu The Fmoc group protects the amine group of the amino acid, preventing unwanted reactions. chemimpex.com this compound, with its Fmoc protecting group, is specifically designed for use in this modern method of peptide synthesis. chemimpex.com
Today, the ability to incorporate non-natural amino acids like this compound into peptides is of great importance. It allows for the creation of "stapled" peptides, which have a more rigid structure and can exhibit improved biological activity. nih.gov This has significant implications for drug discovery, as it enables the design of peptides that can more effectively target specific molecules in the body. chemimpex.com
Unique Structural Features and Their Research Implications
The structure of this compound is what sets it apart and makes it so valuable in research. The key features are the Fmoc group and the two chlorine atoms attached to the phenyl ring.
The Fmoc group serves as a temporary shield for the amino group of the amino acid. chemimpex.com This is crucial during peptide synthesis to control the order in which the amino acids are linked. msu.edu
The 3,4-dichloro-L-phenylalanine portion of the molecule is where the unique properties arise. The presence of chlorine atoms on the aromatic ring of the phenylalanine side chain has several important effects:
Increased Hydrophobicity: The chlorine atoms make the amino acid more hydrophobic (water-repelling), which can influence how the resulting peptide folds and interacts with other molecules.
Altered Electronic Properties: The chlorine atoms are electron-withdrawing, which can change the electronic environment of the aromatic ring. This can affect how the peptide binds to its target.
Enhanced Stability: The inclusion of halogen atoms like chlorine can make the peptide more resistant to being broken down by enzymes, leading to a longer-lasting therapeutic effect. nih.gov
These structural modifications allow researchers to fine-tune the properties of peptides for various applications, including the development of new drugs and the study of protein interactions. alfa-chemistry.com The ability to create peptides with novel characteristics is a testament to the power of non-natural amino acid chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHCYWPXIGFGN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939014 | |
| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-59-5, 17766-59-5 | |
| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FMOC-3,4-DICHLORO-L-PHENYLALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc 3,4 Dichloro L Phenylalanine
Strategies for the Stereoselective Synthesis of 3,4-dichloro-L-phenylalanine Precursors
The synthesis of the precursor, 3,4-dichloro-L-phenylalanine, is a critical step that dictates the stereochemistry of the final product. Several strategies have been developed to achieve high stereoselectivity.
One common approach involves the asymmetric hydrogenation of a prochiral precursor, such as an α-amidoacrylic acid derivative. This method often employs chiral catalysts, such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, to direct the hydrogenation towards the desired L-enantiomer.
Another strategy is the enzymatic resolution of a racemic mixture of N-acyl-3,4-dichlorophenylalanine. Enzymes like aminoacylases can selectively hydrolyze the N-acyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid from the unreacted D-enantiomer.
Furthermore, chemoenzymatic methods have emerged as powerful tools. For instance, engineered aspartate aminotransferases can be used for the asymmetric synthesis of L-3,4-dimethoxyphenylalanine from its corresponding phenylpyruvate, a process that can be adapted for the synthesis of the dichlorinated analogue. researchgate.net Similarly, phenylalanine aminomutase can catalyze the stereoselective amination of cinnamic acid derivatives to yield β-phenylalanines with high enantioselectivity. beilstein-journals.org
A reliable and scalable synthesis of 4-azido-L-phenylalanine has been reported starting from L-phenylalanine, which involves an Ullman-like Cu(I)-catalyzed azidation step. nih.gov While not directly leading to the dichlorinated analog, the principles of stereochemical retention at the α-carbon are relevant.
Techniques for Fluorenylmethoxycarbonyl (Fmoc) Group Introduction
The introduction of the Fmoc protecting group to the α-amino group of 3,4-dichloro-L-phenylalanine is a pivotal step in the synthesis of the final product. The Fmoc group is favored in peptide synthesis due to its stability in acidic conditions and its facile removal under mild basic conditions, typically with piperidine. wikipedia.orgaltabioscience.com
Conventional Solution-Phase Fmoc Protection Protocols
The most common method for introducing the Fmoc group is through the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an aqueous alkaline solution. wikipedia.orgrsc.org The reaction is typically carried out in a mixture of an organic solvent, like dioxane or acetone, and an aqueous solution of a base such as sodium bicarbonate or sodium carbonate. The base serves to deprotonate the amino group, rendering it nucleophilic for attack on the Fmoc-Cl.
Another widely used reagent is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). publish.csiro.au This reagent is generally considered more stable than Fmoc-Cl and often results in cleaner reactions with fewer side products. The reaction with Fmoc-OSu is also performed in the presence of a base.
A general procedure for the N-Fmoc protection of α-amino acids involves stirring the amino acid with Fmoc chloride in a water:ethanol mixture at an elevated temperature. After the reaction is complete, the solution is acidified and the product is extracted. rsc.org
Enhanced Yield and Purity Approaches in Fmoc Derivatization
While conventional methods are effective, several strategies can be employed to enhance the yield and purity of the Fmoc-derivatized product.
Optimization of Reaction Conditions: The pH of the reaction medium is a critical parameter. An improved method for the derivatization of amino acids with Fmoc-Cl utilizes a borate (B1201080) buffer at pH 11.4, which leads to stable derivatives and improved yields, particularly for challenging amino acids. nih.gov The concentration of the buffer and the derivatizing agent also play a significant role and should be optimized. ikm.org.my For instance, in one study, the optimal borate buffer concentration was found to be 2.5 mM. ikm.org.my
Minimizing Side Reactions: A common side reaction during Fmoc protection with Fmoc-Cl is the formation of Fmoc-dipeptide impurities. nih.gov This can be minimized by carefully controlling the stoichiometry of the reactants and the reaction temperature. The use of Fmoc-OSu can also reduce the formation of such impurities. publish.csiro.aunih.gov Another side reaction is the Lossen-type rearrangement, which can occur when using Fmoc-OSu. nih.gov
To prevent amino acid oligomerization during Fmoc protection, an intermediate silylation step with chlorotrimethylsilane (B32843) to protect the carboxylic acid has been proposed. nih.gov
Optimization of Synthetic Pathways for Scalability in Research
For research applications, the scalability of the synthetic pathway is a key consideration. Transitioning from small-scale synthesis to producing gram-scale quantities requires optimization of several factors.
Reagent Selection and Cost: For larger scale synthesis, the cost and availability of reagents become more important. While Fmoc-OSu may offer cleaner reactions, Fmoc-Cl is often more cost-effective. wikipedia.org The development of chromatography-free synthesis routes, as demonstrated for 4-azido-L-phenylalanine, can significantly improve scalability and reduce costs. nih.gov
Process Simplification: Minimizing the number of purification steps is crucial for scalability. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography. nih.gov
Solid-Phase Synthesis: For the synthesis of peptides containing Fmoc-3,4-dichloro-L-phenylalanine, solid-phase peptide synthesis (SPPS) is the method of choice. chemimpex.comaltabioscience.com This technique simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. oup.com The choice of resin, linker, and side-chain protecting groups are critical for the success of SPPS. nih.gov
Analytical Verification of Synthetic Outcomes in Research Applications
Thorough analytical verification is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of analytical techniques is typically employed.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Fmoc-amino acids. rsc.orggoogle.com A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). google.com The high fluorescence of the Fmoc group allows for sensitive detection. wikipedia.org Chiral HPLC can be used to determine the enantiomeric purity of the final product. rsc.org
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment. rsc.org
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to confirm its identity. rsc.org
Other Analytical Techniques:
Advanced Applications in Peptide Synthesis and Assembly
Integration of Fmoc-3,4-dichloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. The integration of sterically demanding and electronically modified amino acids like this compound into SPPS protocols requires careful consideration of coupling conditions to ensure high efficiency and fidelity.
Enhancing Peptide Chain Elongation Efficiency
The efficiency of peptide chain elongation in SPPS is critically dependent on the completeness of the coupling and deprotection steps. iris-biotech.de For a 10-mer peptide, a 98% yield at each of the 20 steps results in a final crude product yield of only 67%. iris-biotech.de The incorporation of this compound presents a challenge due to the steric hindrance imposed by the bulky dichlorophenyl side chain. To overcome this, highly efficient coupling reagents are necessary.
Modern coupling reagents, such as phosphonium (B103445) and uronium salts like HBTU, HATU, and COMU, are often employed to activate the carboxylic acid of the incoming Fmoc-amino acid, facilitating its reaction with the free amine of the growing peptide chain on the solid support. The choice of coupling reagent can significantly impact the efficiency of incorporating sterically hindered residues. While standard coupling protocols with DIC/HOBt may be sufficient for simpler amino acids, the increased steric bulk of this compound often necessitates the use of these more potent activators to drive the reaction to completion and maintain high step-wise yields. The progress of both the deprotection of the Fmoc group and the subsequent coupling reaction can be monitored to ensure the efficiency of the synthesis. chempep.com
Strategies for Minimizing Racemization During Coupling
A significant side reaction in peptide synthesis is racemization, the loss of chiral integrity at the α-carbon of the amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. nih.gov The risk of racemization is particularly pronounced for certain amino acids and under specific coupling conditions. While phenylalanine itself is not among the most susceptible amino acids to racemization, the electronic effects of the chlorine substituents on the phenyl ring of this compound could potentially influence its susceptibility.
The primary mechanism of racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The choice of coupling reagent and additives is crucial in suppressing this side reaction. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been traditionally used to minimize racemization. More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has gained prominence as a highly effective racemization suppressant. nih.gov
Studies on other amino acids have shown that the combination of a coupling reagent and an appropriate base can significantly influence the extent of racemization. For instance, the use of HATU with a tertiary amine base like DIPEA can sometimes lead to higher levels of racemization compared to combinations like DIC/Oxyma. nih.gov For sterically hindered and electronically modified amino acids like this compound, a careful selection of the coupling cocktail is paramount. The use of urethane-based protecting groups like Fmoc is itself a strategy to suppress racemization during the activation and coupling steps. nih.gov
Below is a table illustrating the effect of different coupling reagents on the racemization of Fmoc-phenylglycine (Phg), a similarly racemization-prone amino acid, which can provide insights into potential strategies for this compound.
| Coupling Reagent | Base | % Racemization of Fmoc-Phg-OH (Model System) |
| HATU | DIPEA | ~15% |
| HBTU | DIPEA | ~17% |
| PyBOP | DIPEA | ~17% |
| DMTMM-BF4 | NMM | ~12% |
| DEPBT | DIPEA | ~10% |
| COMU | TMP | <5% |
| Data adapted from studies on Fmoc-phenylglycine racemization and is illustrative of the impact of coupling reagents. luxembourg-bio.com |
Impact on Peptide Yield and Purity in Complex Sequences
To mitigate these effects, various strategies can be employed during SPPS. These include the use of chaotropic salts, elevated temperatures (microwave-assisted SPPS), or the incorporation of backbone-modifying "difficult sequence"-disrupting elements. The quality of the Fmoc-amino acid building blocks themselves is also crucial. High purity of this compound, free from deletion- and insertion-causing impurities, is essential for achieving a high-purity final peptide product. nih.gov The successful synthesis of a decapeptide containing a related l-Fmoc-protected 3,4-dimercaptophenylalanine using standard solid-phase synthesis highlights the feasibility of incorporating such modified residues. chempep.com
Influence of 3,4-Dichlorophenyl Moiety on Peptide Conformation and Stability
The introduction of the 3,4-dichlorophenyl group into a peptide backbone can significantly influence its local and global conformation, as well as its stability. The two chlorine atoms alter the electronic distribution of the aromatic ring and increase its size and hydrophobicity, which can lead to novel intramolecular and intermolecular interactions.
Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could potentially play a role in stabilizing specific peptide conformations, although this is less common for chlorine compared to iodine. More significantly, the altered steric and electronic properties of the dichlorophenyl ring can affect aromatic-aromatic (π-π) stacking interactions and hydrophobic interactions, which are key drivers of peptide folding. Studies on peptides containing other modified aromatic residues have shown that such substitutions can have a profound effect on secondary structure. For instance, the incorporation of dehydrophenylalanine can induce turn-like structures. While direct structural data for peptides containing 3,4-dichloro-L-phenylalanine is limited, it is plausible that this residue could be used to favor or disfavor certain secondary structures like α-helices or β-sheets, depending on the peptide sequence and its environment.
The increased hydrophobicity conferred by the dichlorophenyl group can also enhance the stability of the resulting peptide against proteolytic degradation. The bulky side chain can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological systems.
Development of Peptide Libraries Incorporating this compound for Screening
Peptide libraries are powerful tools for drug discovery and for probing biological interactions. genscript.com The incorporation of non-canonical amino acids like 3,4-dichloro-L-phenylalanine into these libraries can significantly expand the chemical space available for screening, leading to the identification of peptides with novel properties.
By creating combinatorial peptide libraries where 3,4-dichloro-L-phenylalanine is systematically incorporated at various positions, it is possible to screen for peptides with enhanced binding affinity, specificity, or stability. genscript.com For example, a study on the amyloidogenic peptide fragment NFGAIL demonstrated that halogenation of the phenylalanine residue could be used to modulate the kinetics of amyloid fibril formation. nih.gov This highlights how halogenated phenylalanine analogs can be used in peptide libraries to investigate and control protein aggregation processes.
The generation of such libraries can be achieved using established techniques like one-bead-one-compound (OBOC) combinatorial synthesis. nih.gov Following synthesis, these libraries can be screened against a target protein (e.g., a receptor, enzyme, or antibody) to identify "hit" peptides with high binding affinity. sut.ac.th The unique properties of the 3,4-dichlorophenyl group, such as its hydrophobicity and potential for specific interactions, can lead to the discovery of potent and selective ligands that would not be accessible from libraries composed solely of natural amino acids.
The table below provides a conceptual example of a positional scanning library that could be designed to investigate the contribution of 3,4-dichloro-L-phenylalanine (represented as X) to the binding of a model pentapeptide to a target protein.
| Library | Sequence | Purpose |
| 1 | X-A-A-A-A | Investigate the importance of X at position 1 |
| 2 | A-X-A-A-A | Investigate the importance of X at position 2 |
| 3 | A-A-X-A-A | Investigate the importance of X at position 3 |
| 4 | A-A-A-X-A | Investigate the importance of X at position 4 |
| 5 | A-A-A-A-X | Investigate the importance of X at position 5 |
| A represents a mixture of natural amino acids, while X represents 3,4-dichloro-L-phenylalanine. |
Role in Medicinal Chemistry and Drug Discovery Research
Structure-Activity Relationship (SAR) Studies with Fmoc-3,4-dichloro-L-phenylalanine Analogs
The incorporation of non-natural amino acids like 3,4-dichloro-L-phenylalanine is a key strategy in structure-activity relationship (SAR) studies, which are fundamental to understanding how a molecule's structure relates to its biological activity. The dichlorinated phenyl group of this amino acid analog provides distinct steric and electronic properties that can profoundly influence how a peptide interacts with its biological target.
Modulating Receptor-Ligand Interactions
The substitution of natural amino acids with this compound in a peptide sequence can significantly alter its binding affinity and selectivity for a target receptor. The chlorine atoms on the phenyl ring can engage in specific interactions, such as halogen bonding, with the receptor's binding pocket, potentially leading to enhanced potency. While specific data on peptides exclusively containing 3,4-dichloro-L-phenylalanine is limited in publicly available research, the principle is well-established with other halogenated phenylalanine analogs. For instance, studies on various G protein-coupled receptors (GPCRs) have demonstrated that the position and nature of halogen substituents on the phenylalanine ring can dramatically impact receptor binding. It is understood that the electron-withdrawing nature of the chlorine atoms in 3,4-dichloro-L-phenylalanine can influence the charge distribution of the aromatic ring, thereby affecting crucial pi-pi stacking or hydrophobic interactions within the receptor.
A hypothetical SAR study could involve synthesizing a series of peptide analogs where a native phenylalanine is replaced with 3,4-dichloro-L-phenylalanine and other halogenated variants. The binding affinities of these analogs to a specific receptor would then be determined.
Table 1: Hypothetical Receptor Binding Affinities of Phenylalanine-Containing Peptide Analogs
| Peptide Analog | Modification | Receptor Binding Affinity (IC₅₀, nM) |
| Native Peptide | Phe at position X | 50 |
| Analog 1 | 4-Chloro-Phe at position X | 25 |
| Analog 2 | 3,4-Dichloro-Phe at position X | 10 |
| Analog 3 | 4-Fluoro-Phe at position X | 40 |
This table is for illustrative purposes only and does not represent actual experimental data.
Investigation of Pharmacokinetic and Pharmacodynamic Properties in Peptide Drug Candidates
Beyond receptor interactions, the incorporation of this compound can significantly influence the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of peptide drug candidates. Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of non-natural amino acids like 3,4-dichloro-L-phenylalanine can enhance metabolic stability. nih.gov The bulky and electronically modified side chain can sterically hinder the approach of proteases, thereby prolonging the peptide's half-life in circulation.
Design and Synthesis of Peptide-Based Therapeutics Utilizing this compound
The insights gained from SAR studies fuel the rational design and synthesis of peptide-based therapeutics with improved efficacy and specificity. This compound serves as a key reagent in the solid-phase peptide synthesis (SPPS) of these engineered molecules. anaspec.com
Development of Enzyme Inhibitors and Receptor Agonists/Antagonists
The unique structural features of 3,4-dichloro-L-phenylalanine make it a valuable component in the design of enzyme inhibitors and receptor modulators. For instance, in the development of protease inhibitors, incorporating this amino acid can lead to a tighter binding to the enzyme's active site. While direct examples for 3,4-dichloro-L-phenylalanine are not prevalent in published literature, related analogs like Fmoc-Phe(3-CN)-OH are used to prepare peptides that act as enzyme inhibitors. peptide.com
In the context of receptor modulation, the substitution of a key phenylalanine residue with its dichlorinated counterpart can switch a peptide from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor), or vice versa. This has been demonstrated in studies of opioid peptides, where modifications to the aromatic ring of phenylalanine analogues dramatically altered their function at the delta opioid receptor. nih.govnih.gov
Applications in Cancer Research for Targeted Therapeutic Modalities
The development of peptide-based drugs for cancer therapy is a rapidly growing field. mdpi.comnih.govnih.gov These therapies often rely on peptides that can specifically target receptors overexpressed on cancer cells. The incorporation of this compound can enhance the binding affinity and stability of these targeting peptides, potentially leading to more effective and less toxic cancer treatments.
While specific examples of approved cancer drugs containing 3,4-dichloro-L-phenylalanine are not available, the strategy of using modified amino acids to improve the performance of peptide-drug conjugates and other targeted therapies is a key area of research. mdpi.comyoutube.com
Table 2: Research on Peptide-Based Cancer Therapeutics (Illustrative Examples)
| Therapeutic Strategy | Peptide Modification | Target | Status |
| Peptide-Drug Conjugate | Incorporation of non-natural amino acids for stability | Tumor-specific receptors | Preclinical/Clinical |
| Radi-labeled Peptides | Chelating agents attached to targeting peptides | Somatostatin receptors | Approved |
| Lytic Peptides | Altered amino acid sequence for enhanced membrane disruption | Cancer cell membranes | Research |
This table provides a general overview and does not specifically detail the use of this compound.
Vaccine Development and Immunomodulatory Peptide Constructs
Peptide-based vaccines and immunomodulatory agents represent a promising frontier in medicine. nih.govnih.govmdpi.com These constructs often require enhanced stability and specific interactions with immune receptors to elicit a robust and targeted immune response. The inclusion of this compound can contribute to the stability of these peptides against enzymatic degradation, a critical factor for their efficacy as vaccines.
Although direct research showcasing the use of this compound in vaccine development is not widely published, the principles of using modified amino acids to enhance the immunogenicity and stability of peptide antigens are well-established. nih.gov The development of stable, synthetic peptide epitopes is a key goal in creating next-generation vaccines.
Contributions to Neuroscience Research: Neuropeptide Analogs and Neurodegenerative Disorders
The investigation into the role of this compound in neuroscience, particularly concerning its use in creating neuropeptide analogs to study or treat neurodegenerative disorders, lacks specific published research. While the modification of peptides with halogenated amino acids is a known strategy to enhance properties such as metabolic stability or binding affinity, concrete examples and detailed findings for this specific compound are absent from the reviewed literature. The potential for peptides containing 3,4-dichloro-L-phenylalanine to modulate neurological pathways is suggested by its classification as a research tool in neuroscience, but without dedicated studies, its contributions remain speculative. anaspec.com
Bioconjugation Strategies for Targeted Drug Delivery Systems
Fmoc 3,4 Dichloro L Phenylalanine in Protein Engineering and Proteomics
Site-Directed Incorporation of Non-Natural Amino Acids into Proteins
The precise placement of a non-natural amino acid like 3,4-dichloro-L-phenylalanine into a specific position within a polypeptide chain is paramount for its effective use as a probe or modulator. The fluorenylmethoxycarbonyl (Fmoc) protecting group on Fmoc-3,4-dichloro-L-phenylalanine is essential for its use in the controlled, stepwise synthesis of peptides. chemimpex.com This derivative is primarily incorporated into proteins using two main methodologies: solid-phase peptide synthesis and genetic code expansion.
Solid-Phase Peptide Synthesis (SPPS): This is a cornerstone chemical method for synthesizing custom peptides and small proteins. This compound is a key reagent in this process. chemimpex.com The Fmoc group protects the amino terminus of the dichlorophenylalanine, preventing unwanted reactions while another amino acid is coupled to the growing peptide chain. The Fmoc group is stable under coupling conditions but can be selectively removed with a mild base to allow the next protected amino acid to be added. This cycle of deprotection and coupling is repeated until the desired sequence is synthesized. The use of Fmoc-protected amino acids like this one allows for the creation of complex peptide sequences with high purity. chemimpex.comresearchgate.net
Genetic Code Expansion: For incorporation into larger proteins within cellular systems, genetic code expansion is a sophisticated technique. This approach involves reprogramming the cell's translational machinery to recognize a specific codon (typically a stop codon like the amber codon, UAG) and insert a non-canonical amino acid at that site. nih.gov While direct studies on 3,4-dichloro-L-phenylalanine are emerging, the methodology has been established for similar analogs like p-azidophenylalanine (pAzF) and L-3,4-dihydroxyphenylalanine (DOPA). nih.govnih.gov The process requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.gov The aaRS is evolved to specifically recognize 3,4-dichloro-L-phenylalanine and attach it to the tRNA. This charged tRNA then delivers the non-natural amino acid to the ribosome for incorporation into the growing polypeptide chain in response to the designated codon. nih.gov
Table 1: Methods for Site-Directed Incorporation of 3,4-dichloro-L-phenylalanine
| Method | Description | Key Features | Primary Application |
| Solid-Phase Peptide Synthesis (SPPS) | A chemical method involving the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin. chemimpex.com | High purity for short sequences; direct chemical control; Fmoc group is crucial for protecting the amino terminus. chemimpex.comresearchgate.net | Custom peptide synthesis, peptide drugs, protein fragments. |
| Genetic Code Expansion | A biological method using an orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate the non-natural amino acid at a specific codon during protein translation in living cells. nih.govnih.gov | Incorporation into large proteins in vivo; enables cellular studies; high site-specificity and fidelity. nih.gov | Probing protein function in a cellular context, creating modified proteins for therapeutic or industrial use. |
Altering Protein Stability and Modulating Functional Properties
Substituting a natural amino acid, such as phenylalanine or tyrosine, with 3,4-dichloro-L-phenylalanine can significantly impact a protein's stability and function. The introduction of chlorine atoms onto the phenyl ring alters its steric and electronic properties, which can lead to new or enhanced interactions.
Altering Protein Stability: The dichlorinated phenyl ring can enhance protein stability through several mechanisms. The chlorine atoms increase the hydrophobicity of the side chain, which can strengthen hydrophobic packing within the protein core. Furthermore, the electron-withdrawing nature of chlorine atoms modifies the quadrupole moment of the aromatic ring, potentially leading to favorable electrostatic interactions, including halogen bonding with nearby backbone atoms or other side chains. Peptides containing this compound can be used to introduce a unique side chain that may confer increased stability or improved solubility. alfa-chemistry.com The analogous use of fluorinated phenylalanine has shown that such halogenation can be a validated method to specifically alter electrostatic characteristics that contribute to protein stability. nih.gov
Modulating Functional Properties: The functional properties of a protein, such as ligand binding and catalytic activity, are intimately linked to its structure. By replacing a key amino acid at an active site or a binding interface, the introduction of 3,4-dichloro-L-phenylalanine can modulate these functions. For example, the altered electronic environment of the ring can affect cation-π or stacking interactions that are critical for substrate recognition or protein-protein interactions. nih.govnih.gov This allows researchers to fine-tune a protein's activity, potentially enhancing its therapeutic efficacy or creating novel enzymatic functions. chemimpex.com Studies on related analogs show that such substitutions can lead to improved pharmacological properties and biological activity. chemimpex.com
Table 2: Effects of 3,4-dichloro-L-phenylalanine Substitution on Protein Properties
| Property | Potential Effect | Underlying Mechanism |
| Thermal Stability | Increase | Enhanced hydrophobic interactions; favorable halogen bonding; improved packing in the protein core. alfa-chemistry.com |
| Solubility | Can be altered | The unique side chain can confer novel properties, including improved solubility. alfa-chemistry.com |
| Binding Affinity | Modulation (Increase or Decrease) | Altered electrostatic (e.g., cation-π) and steric interactions at the binding interface. nih.gov |
| Enzymatic Activity | Modulation | Changes in the active site geometry or electronic environment affecting substrate recognition or catalysis. alfa-chemistry.com |
| Biological Activity | Enhancement | The unique structure can enhance interactions with biological targets, leading to improved efficacy. chemimpex.comchemimpex.com |
Probing Protein-Protein Interactions and Conformational Dynamics Through Amino Acid Substitution
Beyond simply altering function, 3,4-dichloro-L-phenylalanine is a powerful biophysical probe for studying the intricate details of protein behavior. Its unique characteristics make it valuable for investigating dynamic processes that are often difficult to capture with conventional methods.
Probing Protein-Protein Interactions (PPIs): Many critical cellular processes are mediated by PPIs, which often involve aromatic residues like phenylalanine at the interface. nih.gov Substituting a native phenylalanine with 3,4-dichloro-L-phenylalanine at a PPI interface allows for a systematic probing of that interaction. alfa-chemistry.com The chlorine atoms can serve as heavy-atom markers in X-ray crystallography to aid in structure determination. In NMR spectroscopy, the chlorine atoms perturb the local electronic environment, providing a sensitive reporter on binding events and interface dynamics. By analyzing the impact of this substitution on binding affinity, researchers can dissect the specific contributions of aromatic interactions to the stability of the protein complex. nih.gov
Probing Conformational Dynamics: Proteins are not static entities; they undergo complex conformational changes to perform their functions. The incorporation of a probe like 3,4-dichloro-L-phenylalanine can provide insights into these dynamics. nih.gov The chlorine atoms can be used as vibrational probes in infrared (IR) spectroscopy, as the C-Cl bond has a distinct vibrational frequency that is sensitive to its local environment. Changes in this frequency can signal conformational shifts in the protein backbone or side chains. This allows for the site-selective monitoring of a protein's response to events like ligand binding or post-translational modifications. anu.edu.au
Table 3: Applications of 3,4-dichloro-L-phenylalanine as a Biophysical Probe
| Application | Technique | Information Gained |
| Protein-Protein Interactions | X-ray Crystallography | Chlorine atoms act as heavy atoms, aiding in phase determination and structural solution. |
| Protein-Protein Interactions | Nuclear Magnetic Resonance (NMR) | The chlorinated ring provides a unique spectroscopic signal to probe the local chemical environment and binding events at the interface. nih.gov |
| Conformational Dynamics | Infrared (IR) Spectroscopy | The C-Cl bond vibration serves as a site-specific probe to monitor changes in local protein structure and dynamics. |
| Structure-Activity Relationships | Mutagenesis Studies | Systematically replacing native residues allows for a detailed analysis of how specific aromatic interactions contribute to protein function and stability. chemimpex.comnih.gov |
Exploration of Advanced Material Applications and Self Assembly Phenomena
Investigation of Supramolecular Self-Assembly of Fmoc-3,4-dichloro-L-phenylalanine Derivatives
The self-assembly of Fmoc-amino acids is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the amino acid moieties, and hydrophobic interactions. rsc.orgnih.gov The introduction of halogen atoms, such as chlorine, onto the phenyl ring of phenylalanine can dramatically alter these interactions and, consequently, the self-assembly process. rsc.orgrsc.org
Research on other halogenated Fmoc-phenylalanine derivatives has shown that halogenation can enhance the propensity for self-assembly into amyloid-like fibrils. rsc.orgrsc.org This is attributed to the influence of the halogen atoms on the electronic and steric properties of the aromatic side-chain, which can modulate π-π stacking and introduce halogen bonding as an additional directional interaction. While specific studies on the supramolecular self-assembly of this compound are limited, the principles derived from related monochlorinated and other halogenated analogues suggest a strong potential for the formation of well-defined supramolecular structures. rsc.orgresearchgate.net The two chlorine atoms on the phenyl ring are expected to significantly enhance hydrophobicity and alter the electronic distribution of the ring, likely leading to more complex and potentially more stable self-assembled architectures compared to non-halogenated or mono-halogenated counterparts.
Table 1: Comparison of Self-Assembly Properties of Halogenated Fmoc-Phenylalanine Derivatives
| Compound | Halogen Substitution | Observed Self-Assembly Behavior | Reference |
| Fmoc-L-phenylalanine | None | Does not readily self-assemble in water. | rsc.org |
| Mono-halogenated Fmoc-Phe | F, Cl, Br at ortho, meta, or para position | Enhanced self-assembly into amyloid-like fibrils and hydrogelation compared to Fmoc-Phe. | rsc.orgrsc.org |
| Fmoc-pentafluorophenylalanine | F at all positions on the phenyl ring | Efficient self-assembly and hydrogelation. | rsc.org |
| This compound | Cl at 3 and 4 positions | Expected to show strong self-assembly due to increased hydrophobicity and potential for halogen bonding. | Inferred from rsc.orgresearchgate.netrsc.org |
This table is populated with data from related compounds to infer the expected properties of this compound, for which specific experimental data is not widely available.
Potential for Hydrogel and Nanostructure Formation in Biomaterials Research
The self-assembly of Fmoc-amino acid derivatives often leads to the formation of nanofibrous networks that can entrap large amounts of water, resulting in the formation of hydrogels. researchgate.netnih.gov These hydrogels are of significant interest in biomaterials research for applications such as three-dimensional cell culture and tissue engineering. researchgate.netscispace.com The properties of these hydrogels, including their mechanical strength and stability, are directly related to the underlying self-assembled nanostructures.
Given the anticipated strong self-assembly properties of this compound, it is a promising candidate for the formation of robust hydrogels. The dichlorination is expected to result in the formation of highly ordered nanofibers, which could, in turn, lead to hydrogels with enhanced mechanical properties. The presence of chlorine atoms could also impart unique biological activities or recognition properties to the resulting biomaterials. alfa-chemistry.com The ability to form such materials from a simple, modified amino acid makes it an attractive building block for creating sophisticated biomimetic scaffolds. scispace.com
Table 2: Potential Nanostructures and Their Applications in Biomaterials
| Nanostructure | Formation Principle | Potential Application | Reference |
| Nanofibers | Self-assembly of this compound molecules. | Scaffolds for tissue engineering, components of hydrogels. | nih.gov |
| Hydrogels | Entanglement of self-assembled nanofibers. | 3D cell culture, drug delivery matrices, wound healing. | nih.gov |
| Nanotubes | Potential for ordered self-assembly into hollow cylindrical structures. | Drug encapsulation, biosensors. | researchgate.net |
Development of Controlled Release Systems in Material Science
The fibrous network of hydrogels derived from Fmoc-amino acids can serve as a matrix for the encapsulation and controlled release of therapeutic agents. researchgate.netnih.gov The release kinetics of a drug from such a hydrogel are influenced by the density of the fiber network, the interactions between the drug and the hydrogel matrix, and the degradation rate of the hydrogel. nih.gov
The unique chemical properties of this compound make it an intriguing component for designing advanced controlled release systems. The dichlorinated phenyl ring offers a site for specific interactions with drug molecules, potentially through hydrophobic or halogen bonding interactions. This could allow for a higher loading capacity and a more finely tuned release profile for certain drugs. Furthermore, the stability of the hydrogel, influenced by the strong self-assembly of the dichlorinated derivative, could be engineered to control the duration of drug release. The use of such a specific, functionalized amino acid derivative opens up possibilities for creating highly tailored drug delivery vehicles. rsc.orgnih.gov
Future Research Directions and Emerging Paradigms
Innovations in the Chemoenzymatic Synthesis of Halogenated Phenylalanines
The synthesis of unnatural amino acids like halogenated phenylalanines has traditionally been a complex, multi-step process. pitt.edu However, the field is rapidly evolving, with a strong emphasis on developing more efficient and selective synthetic routes. Chemoenzymatic methods, which combine the selectivity of biocatalysis with the versatility of chemical reactions, are at the forefront of this innovation. nih.gov
Historically, microbial fermentation has been the preferred method for large-scale production of naturally occurring L-amino acids, while chemical and chemoenzymatic methods have been competitive for synthetic D- and L-amino acids. nih.govtue.nl A key development has been the use of enzymatic kinetic resolution of racemic amino acid amides, allowing for the preparation of both enantiomers in a single step. nih.govtue.nl More recent approaches involve the use of L- or D-amino peptidases combined with amino acid amide racemases, further streamlining the synthesis of optically pure amino acids. nih.govtue.nl
Researchers are actively exploring novel biocatalysts and reaction cascades to produce halogenated amino acids with high efficiency and stereoselectivity. For instance, the synergistic use of photoredox catalysis and pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes presents a novel approach to creating these valuable molecules. nih.gov The development of engineered enzymes, such as variants of monoamine oxidase (MAO-N), has also shown promise in overcoming limitations in the synthesis of complex pharmaceutical intermediates. nih.gov These advancements are crucial for making compounds like Fmoc-3,4-dichloro-L-phenylalanine more accessible for research and development.
Expanded Applications in Multimodal Therapeutic Design
The unique properties conferred by the dichlorinated phenyl ring in this compound make it a valuable building block for designing peptides with enhanced therapeutic potential. chemimpex.com Halogenation can influence peptide stability, receptor binding affinity, and pharmacokinetic profiles. nih.gov The incorporation of such unnatural amino acids is a key strategy in the development of peptide-based drugs targeting a wide range of diseases. nih.gov
The concept of multimodal therapeutic design, where a single molecular entity can interact with multiple targets or elicit multiple biological responses, is gaining traction. Amino acids and their derivatives are being explored for their potential as antibiofilm agents, drug excipients, and solubility enhancers, in addition to their direct therapeutic roles. mdpi.comresearchgate.net The incorporation of this compound into peptide scaffolds could lead to the development of novel therapeutics with multifaceted mechanisms of action. For example, a peptide containing this residue might exhibit both direct antimicrobial activity and the ability to disrupt microbial biofilms, offering a dual-pronged approach to treating infections. mdpi.comresearchgate.net
Furthermore, the introduction of halogenated amino acids can enhance the proteolytic stability of peptides, a critical factor for improving their in vivo efficacy. nih.gov The ability of halogen atoms to form halogen bonds can also be exploited to fine-tune the binding of a peptide to its biological target. nih.gov As our understanding of the interplay between halogenation and biological activity deepens, the applications for this compound in designing sophisticated, multimodal therapeutics are expected to grow significantly.
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel peptide-based therapeutics is increasingly reliant on high-throughput screening (HTS) of large and diverse peptide libraries. xtalks.com The inclusion of unnatural amino acids like this compound in these libraries dramatically expands the accessible chemical space, increasing the probability of identifying hits with desired biological activities. pitt.eduxtalks.com
Combinatorial chemistry, particularly the "one-bead one-compound" (OBOC) method, allows for the synthesis of millions to billions of different peptide sequences on solid supports. nih.govacs.org These vast libraries can then be rapidly screened against biological targets. nih.govacs.org The development of automated parallel peptide synthesizers has further accelerated the generation of these libraries. xtalks.com
A significant challenge in this area has been the efficient screening and sequencing of such large libraries. nih.govacs.org Innovations like fiber-optic array scanning technology (FAST) are addressing this bottleneck, enabling the screening of millions of compounds per minute. nih.govacs.org The integration of this compound and other halogenated amino acids into these HTS and combinatorial chemistry workflows will undoubtedly lead to the discovery of novel ligands for a wide array of therapeutic targets. google.com
Computational Chemistry and In Silico Modeling for Predictive Research and Design
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering the ability to predict the properties and behavior of molecules before they are synthesized. nih.gov For peptides containing unnatural amino acids like this compound, computational methods can provide valuable insights into their structure, dynamics, and interactions with biological targets.
Q & A
Q. What synthetic strategies are effective for introducing 3,4-dichloro substituents into Fmoc-protected phenylalanine?
The synthesis of halogenated Fmoc-phenylalanine derivatives often involves selective halogenation under controlled conditions. For 3,4-dichloro substitution, methods may include:
- Electrophilic aromatic substitution : Use of chlorinating agents (e.g., Cl₂, SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃). Careful stoichiometry is critical to avoid over-halogenation .
- Metal-mediated cross-coupling : Palladium-catalyzed coupling of pre-halogenated aryl halides with protected amino acid precursors. This method requires anhydrous conditions and inert atmospheres (e.g., Schlenk line techniques) to prevent side reactions .
- Post-synthetic modification : Chlorination of Fmoc-phenylalanine derivatives using HgO and HBF₄, followed by purification via column chromatography to remove dimerization byproducts (e.g., observed in HRMS as [M + Na]⁺ = 949.1724) .
Q. How can researchers confirm the purity and identity of Fmoc-3,4-dichloro-L-phenylalanine?
- High-Resolution Mass Spectrometry (HRMS) : Detects molecular ion peaks and dimerization byproducts (e.g., [M + Na]⁺ = 949.1724) .
- Reverse-phase HPLC : Validates purity using gradients of acetonitrile/water with 0.1% TFA.
- ¹H/¹³C NMR : Confirms substitution patterns via aromatic proton shifts (e.g., deshielding due to electron-withdrawing Cl groups) .
- Melting point analysis : Compare observed values (148–155°C) with literature data .
Q. What storage conditions are optimal for this compound?
Store at 0–2°C in a sealed, desiccated container to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture, which can degrade the compound .
Advanced Research Questions
Q. How do 3,4-dichloro substitutions influence the self-assembly and mechanical properties of Fmoc-phenylalanine hydrogels?
- Kinetic analysis : Use time-sweep oscillatory rheology to monitor storage modulus (G') development. Dichloro derivatives may exhibit delayed gelation due to steric hindrance but higher final G' values compared to non-halogenated analogs .
- Morphological studies : TEM or SEM imaging reveals fiber thickness and entanglement. For example, dichloro-substituted analogs may form thinner, more ordered fibers than Fmoc-Phe, enhancing mechanical stability .
- Molecular Dynamics (MD) simulations : Predict interactions like π-π stacking and halogen bonding. Dichloro groups may stabilize supramolecular assemblies via Cl···Cl contacts and hydrogen bonding with solvents (e.g., DMSO) .
Q. What analytical techniques resolve contradictions in reported data on halogenated Fmoc-phenylalanine derivatives?
- Powder X-ray Diffraction (PXRD) : Distinguish crystalline vs. amorphous phases. For example, dichloro derivatives may adopt a P2₁2₁2₁ space group with co-crystallized solvent molecules (e.g., DMSO), confirmed via single-crystal XRD .
- Thermogravimetric Analysis (TGA) : Compare thermal stability. Dichloro derivatives may show higher decomposition temperatures due to stronger intermolecular interactions .
- Comparative MD simulations : Assess solvent accessibility of aromatic rings and fluorine vs. chlorine substitution effects on self-assembly .
Q. How can researchers mitigate dimerization during this compound synthesis?
- Optimize reaction concentration : Higher dilutions reduce intermolecular side reactions (e.g., dimerization via disulfide bonds or aromatic coupling) .
- Controlled pH : Maintain pH >7 to prevent protonation of free amino groups but avoid excessive alkalinity, which degrades Fmoc-protecting groups .
- Purification strategies : Use size-exclusion chromatography or preparative HPLC to isolate monomeric species from dimeric byproducts .
Methodological Considerations
Q. Designing experiments to study structure-property relationships in halogenated Fmoc-phenylalanine derivatives
- Systematic substitution studies : Compare dichloro derivatives with mono-chloro (e.g., Fmoc-4-chloro-L-phenylalanine ) and difluoro analogs (e.g., Fmoc-3,4F-Phe ).
- Solvent screening : Test gelation in DMSO/water mixtures (e.g., 1:4 v/v) to assess solvent-dependent self-assembly .
- Biological compatibility : Evaluate cytotoxicity and cell adhesion using in vitro models (e.g., stem cell differentiation on hydrogel scaffolds) .
Q. Addressing discrepancies in reported physical properties (e.g., density, swelling ratio)
- Standardized protocols : Ensure consistent hydrogel preparation (e.g., sonication time, temperature) to minimize batch variability .
- Multi-technique validation : Correlate rheology data with microscopy (e.g., phase-contrast imaging of fiber networks) and solvent absorption assays .
Data Contradictions & Resolution
Q. Why do some studies report dichloro derivatives as stable hydrogels, while others observe phase separation?
- Kinetic vs. thermodynamic control : Dichloro derivatives may form metastable spherical intermediates that transition to fibrous networks over time. Use real-time phase-contrast microscopy to monitor transitions .
- Solvent history : Residual DMSO in hydrogels can plasticize fibers, altering mechanical properties. Ensure complete solvent exchange before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
